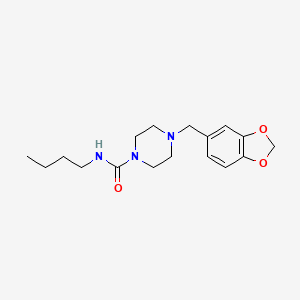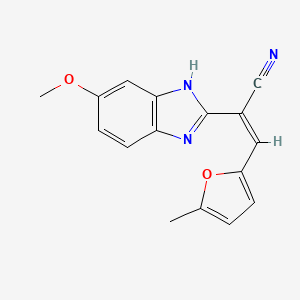
4-ethoxy-N-(1H-indazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1H-indazol-5-yl)benzamide is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Métodos De Preparación
The synthesis of 4-ethoxy-N-(1H-indazol-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with 1H-indazole-5-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
4-ethoxy-N-(1H-indazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzamide moiety using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-ethoxy-N-(1H-indazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are studied for their potential therapeutic properties.
Biology: This compound is investigated for its biological activity, including its potential as an anticancer agent due to its ability to inhibit certain enzymes and signaling pathways.
Medicine: Research is ongoing to explore its use in the development of new drugs for treating various diseases, including cancer, inflammation, and bacterial infections.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it may modulate signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and metabolism .
Comparación Con Compuestos Similares
4-ethoxy-N-(1H-indazol-5-yl)benzamide can be compared with other indazole derivatives, such as:
1H-indazole-5-carboxamide: Similar in structure but lacks the ethoxy group, which may result in different biological activity and chemical reactivity.
4-methoxy-N-(1H-indazol-5-yl)benzamide: Similar but with a methoxy group instead of an ethoxy group, potentially affecting its solubility and interaction with molecular targets.
N-(1H-indazol-5-yl)benzamide: Lacks both the ethoxy and methoxy groups, which may influence its pharmacokinetic properties and efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
4-ethoxy-N-(1H-indazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-14-6-3-11(4-7-14)16(20)18-13-5-8-15-12(9-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZKDTYLJOHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,3aR*,7aR*)-1-isonicotinoyl-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5260329.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5260341.png)
![N-[2-(dimethylamino)ethyl]-2-(2,4-dimethylphenoxy)propanamide](/img/structure/B5260354.png)
![2-{[4-(Piperidin-1-ylmethyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B5260355.png)


![1-{1-[(6-isopropyl-1H-indol-2-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5260373.png)
![N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B5260374.png)
![3-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5260376.png)

![N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B5260391.png)
![METHYL 4-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}BENZOATE](/img/structure/B5260407.png)
![1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE](/img/structure/B5260416.png)
